molecular formula C9H5FO2 B1165699 NCO I CAS No. 107824-63-5

NCO I

Cat. No.: B1165699
CAS No.: 107824-63-5
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Description

Theoretical Frameworks and Foundational Principles in Isocyanate Reactivity

For Isocyanic Acid (HNCO), the structure is nearly linear through the π-system of the N, C, and O atoms nih.gov. HNCO exhibits weak acidity with a pKa of 3.7 at 298 K nih.govnih.gov. Its electrophilic behavior is key to its reactions nih.gov. Theoretical studies, including ab initio methods and Density Functional Theory (DFT) calculations, are extensively used to understand the reaction mechanisms and energy profiles involving isocyanates, including HNCO nih.gov. These computational approaches help elucidate the pathways of reactions such as nucleophilic additions, which are central to isocyanate chemistry. For instance, theoretical studies on the alcoholysis of isocyanates, including HNCO, suggest a multimolecular mechanism involving the alcohol molecules reacting with the N=C bond.

The reactivity of the isocyanate group can be influenced by substituents attached to the nitrogen. While HNCO itself has a hydrogen atom, substituted isocyanates with electron-withdrawing groups tend to increase the electrophilicity of the carbon, enhancing reactivity, whereas electron-donating groups decrease it nih.gov.

Historical Trajectories of Key Isocyanate Research Discoveries

The study of isocyanates dates back to the 19th century. Isocyanic Acid (HNCO) was first identified and characterized during this period by Justus von Liebig and Friedrich Wöhler nih.gov. Their investigations into its stability, structure, and chemical production pathways laid early foundations for understanding this class of compounds nih.gov. A notable early discovery was the reaction of HNCO with ammonia (B1221849) (NH₃) to form urea (B33335), a reaction that helped confirm the proposed HNCO formula nih.gov.

While HNCO was among the first isocyanates studied, the broader field of isocyanate chemistry gained significant momentum with the discovery of polyurethane production by Otto Bayer in 1932 nih.gov. This breakthrough, utilizing diisocyanates as key monomers, propelled isocyanates into industrial prominence nih.govfishersci.comnih.gov. Although this industrial application primarily involves more complex diisocyanates like TDI and MDI, the fundamental understanding of the isocyanate functional group's reactivity, partly established through early work on HNCO, was crucial for these later developments.

Current Research Frontiers and Emerging Paradigms in NCO Chemistry

Current research involving Isocyanic Acid (HNCO) spans diverse fields, reflecting its fundamental chemical significance and its presence in various environments. One significant area is atmospheric chemistry, where HNCO has been identified in ambient air with potential implications nih.gov. Research focuses on its sources, which include combustion processes (such as coal, biomass, and cigarette smoke), and its atmospheric fate, involving processes like photochemistry, hydrolysis, and deposition nih.gov. Understanding the atmospheric behavior of HNCO is crucial due to its potential to undergo reactions like protein carbamoylation.

Another exciting frontier is astrochemistry. The isocyanato radical (NCO radical), a species related to HNCO, is recognized as the simplest molecule containing the backbone of the peptide bond. HNCO itself has been detected in interstellar space, specifically in hot molecular cores. Research in this area involves observational astronomy and chemical modeling to understand the formation routes and abundance of HNCO and related species in extraterrestrial environments, contributing to our understanding of prebiotic chemistry in space.

Furthermore, theoretical and computational chemistry continue to play a vital role in exploring the reactivity and reaction mechanisms of HNCO and the NCO radical. These studies provide detailed insights into complex reaction pathways that are difficult to probe experimentally. Emerging paradigms in NCO chemistry also include the development of new synthetic methods involving isocyanates and their application in creating novel materials nih.govnih.gov. While much of this involves substituted isocyanates, the fundamental understanding derived from studies on simple systems like HNCO remains relevant.

Here is a table summarizing some key properties of Isocyanic Acid (HNCO):

PropertyValueSource
Chemical FormulaHNCO nih.gov
Molar Mass43.025 g/mol nih.gov
AppearanceColorless gas (condenses near 23.5 °C) nih.gov
Melting Point-86 °C nih.gov
Boiling Point23.5 °C (extrapolated) nih.gov
Solubility in WaterDissolves; polymerizes if concentrated nih.gov
Acidity (pKa)3.7 (at 298 K) nih.govnih.gov

Properties

CAS No.

107824-63-5

Molecular Formula

C9H5FO2

Origin of Product

United States

Theoretical and Computational Studies of Isocyanate Functionalization

Quantum Mechanical Approaches to NCO Electronic Structure and Bonding

Quantum mechanics provides the fundamental framework for describing the electronic structure and bonding within the isocyanate functional group. Studies employing ab initio and other quantum chemical methods have shed light on the distribution of electrons and the nature of the chemical bonds in the N=C=O moiety. The isocyanate group is characterized by two adjacent double bonds connecting nitrogen, carbon, and oxygen atoms nih.govmdpi.com. This arrangement leads to a significant electrophilic character on the central carbon atom and a nucleophilic character on the nitrogen atom nih.govmdpi.com. Resonance structures are often used to depict the delocalization of electrons within the group, contributing to its reactivity nih.govmdpi.comresearchgate.net.

Computational studies, including those using valence bond and molecular orbital theories, have been applied to analyze the electronic configuration and bonding patterns charm-eu.euresearchgate.net. These calculations help in understanding the polarity of the N=C=O group and its propensity to react with various nucleophiles. For instance, ab initio calculations have been used to study the interaction of isocyanate species with metal surfaces, revealing insights into the nature of the adsorbate-substrate bonding and charge transfer effects nih.govconicet.gov.ar. The linear geometry of the isocyanate group is also influenced by electronic factors, including the donation of the nitrogen lone pair researchgate.net.

Density Functional Theory (DFT) Applications in Isocyanate Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms and pathways of reactions involving the isocyanate group. DFT calculations allow researchers to explore the potential energy surfaces of reactions, identify transition states, and calculate activation energies, providing a detailed picture of how these reactions proceed.

Numerous studies have employed DFT to elucidate the mechanisms of various isocyanate reactions. Examples include the study of cycloaddition reactions with nitrones, where DFT revealed both concerted and stepwise mechanisms depending on the solvent polarity csic.esnih.gov. DFT has also been applied to investigate the complex reaction steps involved in isocyanate production uni-miskolc.hu.

In the context of polymerization, DFT calculations have been used to analyze the mechanism of hexamethylene diisocyanate (HDI) trimerization, proposing a two-step reaction mechanism and determining energy barriers for dimer and trimer formation acs.org. The reaction between isocyanates and alcohols, a key step in polyurethane formation, has also been studied extensively using DFT, detailing the formation of reactant complexes, transition states, and products researchgate.netmdpi.com. These studies often involve calculating proton affinities and analyzing structural changes along the reaction coordinate mdpi.com. Furthermore, DFT has been utilized to investigate the reactivity of isocyanates with radicals, such as the OH radical, identifying preferred reaction channels and rationalizing site selectivity nih.gov.

Data from DFT studies often include optimized geometries of reactants, intermediates, transition states, and products, along with their relative energies and vibrational frequencies. This information is crucial for understanding the kinetics and thermodynamics of isocyanate reactions.

Molecular Dynamics Simulations of NCO-Mediated Polymerization Processes

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of systems containing isocyanate groups, particularly in the context of polymerization processes and the properties of polyisocyanates. MD simulations track the time evolution of a system of atoms and molecules, providing insights into their movements and interactions.

MD simulations have been applied to study the behavior of polyisocyanates in solution, investigating phenomena such as agglomeration tendencies and temperature-responsive properties mdpi.comresearchgate.net. These simulations can reveal how the molecular structure of polyisocyanates, including the presence of specific side chains, influences their macroscopic behavior in different environments mdpi.com.

MD is also used to model the phase behavior of isocyanates, such as vapor-liquid equilibrium acs.org. The accuracy of MD simulations relies heavily on the quality of the force fields used to describe the interactions between atoms. While the application of atomistic simulations to isocyanate-based systems has faced challenges due to the limited availability of accurate parameterizations, ongoing research is focused on developing improved force fields for these molecules mdpi.comacs.orgnih.gov. MD simulations, along with coarse-grained approaches, are valuable for calculating macroscopic properties of complex polymer systems like crosslinked networks and liquids, connecting them to atomic-scale interactions mdpi.com.

Computational Predictions of Novel Isocyanate Reactivity and Selectivity

Computational methods are increasingly used to predict and understand the reactivity and selectivity of isocyanates in various chemical transformations, guiding the design of new reactions and materials. These predictions can help identify favorable reaction pathways, estimate reaction rates, and understand how structural modifications or reaction conditions influence the outcome.

Cheminformatic analyses, utilizing methods like SMARTS queries, can predict the reactivity of isocyanates with different functional groups present in large chemical libraries nih.gov. This is particularly useful in high-throughput screening and the design of chemical tagging strategies nih.gov.

Computational studies can also provide detailed explanations for observed selectivity in isocyanate reactions. For example, computational analysis has been used to rationalize substrate-dependent selectivity switching in catalyzed Michael reactions involving isocyanates acs.org. Similarly, computational chemistry has helped to understand the site-selective reactivity of isocyanates with radicals, explaining why attack might occur at specific positions on the molecule or attached substituents nih.gov. By exploring potential energy surfaces and comparing the energy barriers of competing reaction pathways, computational methods can predict the most likely products and the factors that govern selectivity csic.esnih.govacs.orgresearchgate.netmdpi.comchemrxiv.org. These computational predictions serve as valuable tools for experimental chemists, helping to optimize reaction conditions and design novel isocyanate-based materials and processes.

Advanced Synthetic Methodologies Involving Isocyanates

Catalytic Strategies for Isocyanate Formation and Transformation

Catalysis plays a pivotal role in modern isocyanate synthesis, enabling milder reaction conditions, enhanced reaction rates, and improved yields. Both transition metal and organocatalytic systems have been explored for the formation of the isocyanate group and its subsequent transformations into valuable products like carbamates and ureas. acs.orgresearchgate.net

Transition Metal-Catalyzed Routes to Isocyanates

Transition metal catalysts are widely investigated for the synthesis of isocyanates, particularly through the carbonylation of nitro compounds or amines. The reductive carbonylation of nitro compounds, for instance, offers a direct route to isocyanates using carbon monoxide. acs.orgnih.govuniversiteitleiden.nlcapes.gov.brunimi.it This method can proceed via a direct pathway, where the isocyanate is formed in one step, or an indirect pathway, where a carbamate (B1207046) or urea (B33335) is initially formed and subsequently cleaved to yield the isocyanate. universiteitleiden.nlunimi.it

Homogeneous transition metal catalysts, including those based on platinum (Pt), rhodium (Rh), ruthenium (Ru), and palladium (Pd), have shown activity in these transformations. acs.orgnih.gov Palladium-catalyzed reductive carbonylation of nitro aromatic compounds is a notable example, with research focusing on optimizing catalyst systems to achieve high conversion and selectivity. universiteitleiden.nl Group VIII metal complexes are considered particularly interesting catalysts for the catalyzed carbonylation of nitroaromatic compounds. capes.gov.brresearchgate.net

Another approach involves the oxidative carbonylation of amines, often catalyzed by transition metals. nih.govgoogle.com Palladium-based catalytic systems, sometimes with co-catalysts like copper chloride, have been employed for the oxidative carbonylation of amines to produce carbamates, which can then serve as precursors to isocyanates. google.com

Data Table 1: Examples of Transition Metal Catalysts in Isocyanate Chemistry

Catalyst TypeReaction TypeSubstratesProductsReferences
Homogeneous Transition Metals (Pt, Rh, Ru, Pd)Reductive CarbonylationNitro compoundsIsocyanates, Carbamates, Ureas acs.orgnih.govuniversiteitleiden.nlunimi.it
Palladium complexesReductive CarbonylationNitro aromatic compoundsAromatic Isocyanates universiteitleiden.nlcapes.gov.br
Palladium/Copper systemsOxidative CarbonylationAminesCarbamates google.com
Rhodium oxide (amorphous RhO₂, Rh₂O₃)CarbonylationOrganic nitro compoundsIsocyanates google.com
Palladium/Carbon - NaI systemOxidative CarbonylationAminesCarbamates google.com

Organocatalytic Systems in NCO Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a valuable tool in isocyanate chemistry, offering advantages such as metal-free conditions and potentially higher selectivity. While transition metal catalysis is prevalent in isocyanate formation, organocatalysts are increasingly explored for reactions involving isocyanates as reactants or intermediates.

Organocatalytic systems can facilitate various transformations, including additions to the isocyanate group, cyclizations, and rearrangements that generate isocyanate intermediates. The use of organic bases like DBU in the presence of activated sulfonium (B1226848) reagents has been shown to facilitate the metal-free synthesis of aryl isocyanates from arylamines and carbon dioxide via carbamic acid intermediates. scholaris.caacs.org

Stereoselective Synthesis Utilizing Isocyanate Intermediates

Isocyanate intermediates can be strategically employed in stereoselective synthesis to construct complex molecules with defined stereochemistry. Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements are classic methods that proceed through isocyanate intermediates and can be adapted for stereoselective outcomes. chinesechemsoc.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comtcichemicals.comslideshare.netunacademy.comjove.com These rearrangements typically involve the migration of a group to the nitrogen atom of an electron-deficient intermediate, leading to the formation of an isocyanate. The stereochemistry of the migrating group is often retained in the isocyanate product. nih.govwikipedia.org

For example, the Curtius rearrangement of chiral acyl azides can yield isocyanates that are subsequently converted to chiral amines or carbamates with retention of stereochemistry. nih.govwikipedia.org Similarly, the Lossen rearrangement, which converts hydroxamate esters to isocyanates, can be influenced by the stereochemistry of the starting material. wikipedia.orgnumberanalytics.comslideshare.netunacademy.com

Recent research has also explored stereoselective reactions where isocyanates act as electrophiles or undergo cycloaddition reactions to form chiral heterocyclic compounds. The allyl cyanate (B1221674)/isocyanate rearrangement has been applied in the stereoselective synthesis of N-glycosides and diaminosugars. acs.org This metal-free methodology allows for the stereoselective formation of products with complete transmission of stereochemical information from the starting glycal. acs.org

Multi-Component Reactions (MCRs) Featuring Isocyanate Reagents

Multi-component reactions (MCRs) are powerful synthetic strategies that involve the combination of three or more reactants in a single pot, leading to the formation of complex molecules with high atom economy. frontiersin.orgrsc.orgbeilstein-journals.orgacs.orgresearchgate.net Isocyanates are valuable building blocks in MCRs due to the high reactivity of the isocyanate group towards various nucleophiles. rsc.orgacs.org

Isocyanate-based MCRs allow for the rapid generation of molecular diversity and are particularly useful in drug discovery and materials science. frontiersin.orgrsc.org While isocyanide-based MCRs like the Ugi and Passerini reactions are well-established, isocyanates also participate in various MCRs to form diverse structures, including ureas, carbamates, and heterocycles. frontiersin.orgrsc.orgacs.org

Examples of isocyanate-based MCRs include reactions leading to the formation of urea derivatives, cyclic semicarbazones, and hydantoins. rsc.org These reactions often involve the in situ generation of an isocyanate intermediate which then reacts with other components in the reaction mixture. rsc.org

Green Chemistry Approaches in Isocyanate Synthesis

The development of environmentally friendly and sustainable methods for isocyanate synthesis is a major focus in chemical research, driven by the desire to replace the hazardous phosgene (B1210022) process. acs.orgnih.govresearchgate.netresearchgate.net Green chemistry approaches in this field aim to minimize waste, avoid toxic reagents, and utilize renewable resources.

Non-phosgene routes to isocyanates are a key aspect of green chemistry in this area. These methods include reductive carbonylation of nitro compounds, oxidative carbonylation of amines, and routes involving dimethyl carbonate or urea as carbonylation agents. acs.orgnih.govresearchgate.net The thermal decomposition of carbamates, often derived from non-phosgene routes, is another avenue for isocyanate production. acs.orgnih.govresearchgate.netmuctr.ru

Utilizing carbon dioxide as a carbon source for isocyanate synthesis is an attractive green chemistry approach, contributing to CO2 utilization and potentially reducing reliance on fossil fuels. scholaris.caacs.orgresearchgate.netulisboa.ptresearchgate.net Research is ongoing to develop efficient catalytic systems for the conversion of CO2 and amines into isocyanates or their precursors. scholaris.caacs.orgresearchgate.netulisboa.ptresearchgate.net

Furthermore, the development of metal-free catalytic systems and reactions conducted in environmentally benign solvents or even water align with green chemistry principles in isocyanate synthesis and transformation. scholaris.caacs.orgorganic-chemistry.orgscholaris.ca

Data Table 2: Green Chemistry Approaches in Isocyanate Synthesis

ApproachDescriptionAdvantagesReferences
Non-Phosgene RoutesUtilizing alternative carbonylation agents (CO, dimethyl carbonate, urea)Avoids highly toxic phosgene acs.orgnih.govresearchgate.netresearchgate.net
Reductive CarbonylationSynthesis from nitro compounds and CODirect route, utilizes CO acs.orgnih.govuniversiteitleiden.nlcapes.gov.brunimi.it
Oxidative CarbonylationSynthesis from amines and CO/O₂Alternative to phosgene route nih.govgoogle.com
Thermal Decomposition of CarbamatesProduction from carbamate precursors (often from non-phosgene routes)Avoids phosgene in the final step acs.orgnih.govresearchgate.netmuctr.ru
CO₂ UtilizationUsing carbon dioxide as a carbon sourceCO₂ valorization, potentially renewable feedstock scholaris.caacs.orgresearchgate.netulisboa.ptresearchgate.net
Metal-Free Catalysis/ReactionsEmploying organocatalysts or metal-free conditionsReduced environmental impact of metal catalysts scholaris.caacs.orgorganic-chemistry.orgscholaris.ca
Use of Benign Solvents/WaterConducting reactions in less hazardous or environmentally friendly mediaReduced solvent waste and toxicity organic-chemistry.orgscholaris.ca

Mechanistic Investigations of Isocyanate Reactivity

Reaction Kinetics and Thermodynamic Analysis of Isocyanate Additions

The addition of nucleophiles to the electrophilic carbon of the isocyanate group is a fundamental reaction pathway. The kinetics and thermodynamics of these addition reactions, such as the formation of carbamates from alcohols and ureas from amines, have been extensively studied. These reactions are often described by second-order kinetics, particularly at lower conversions. ajol.info

Studies have shown that the rate of reaction between isocyanates and hydrogen-acidic compounds (HX), such as alcohols, phenols, and amines, can proceed via different mechanisms depending on the acidity and nucleophilicity of HX and the basicity of the catalyst. rsc.org For instance, with acidic, less nucleophilic HX like phenols, a base catalyst can transform HX into its anion (X⁻), which then adds to the isocyanate (Mechanism I). rsc.org For HX of moderate acidity, such as common alcohols, a concerted single-step reaction involving simultaneous proton transfer and nucleophilic addition can occur (Mechanism II). rsc.org Less acidic, stronger nucleophilic HX, like aromatic amines, may add directly to the isocyanate, followed by base-catalyzed proton transfer in the resulting adduct (Mechanism III). rsc.org These different mechanisms lead to distinct rate laws and structure-reactivity relationships. rsc.org

The reactivity of isocyanates is also influenced by substituents. Electron-withdrawing groups on the isocyanate increase the electrophilicity of the carbon atom, thereby enhancing reactivity towards nucleophilic attack. rsc.org Conversely, electron-donating groups lower the reactivity. rsc.org

Kinetic studies of polyurethane formation, which involves the reaction of diisocyanates with polyols, have shown that aromatic diisocyanates are generally more reactive than aliphatic and cyclo-aliphatic diisocyanates. ajol.info This is attributed to the inductive delocalization of electron density from the nitrogen into the aromatic ring, making the isocyanate carbon more susceptible to nucleophilic addition. ajol.info

Deviations from simple second-order kinetics can occur at higher isocyanate conversions, which can be attributed to factors such as the catalytic effect of hydroxyl groups, autocatalysis by the formed urethane (B1682113) groups, and the formation of allophanate (B1242929) groups. ajol.info

Thermodynamic parameters such as activation energy (Ea), activation enthalpy (∆Ha), and activation entropy (∆S*) provide valuable insights into the energy profile and transition states of isocyanate reactions. Studies on polyurethane curing have determined activation energies in the range of 50-70 kJ/mol depending on the isocyanate index. core.ac.uk

Unraveling Complex Rearrangement Mechanisms Involving NCO Groups

Isocyanates are key intermediates in several important rearrangement reactions that involve the migration of a group to an electron-deficient nitrogen atom. Understanding the mechanisms of these rearrangements is crucial for their application in organic synthesis.

Curtius, Hofmann, and Schmidt Rearrangements Revisited

The Curtius, Hofmann, and Schmidt rearrangements are classic examples where isocyanates are formed as intermediates.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the expulsion of nitrogen gas. wikipedia.org Historically, it was believed to proceed via a two-step process involving the formation of an unstable acyl nitrene intermediate. nih.govlscollege.ac.in However, recent research, supported by experimental evidence and thermodynamic calculations, indicates that the thermal decomposition is often a concerted process, where the loss of nitrogen and the migration of the R group occur simultaneously. wikipedia.orglscollege.ac.in The migration of the R group proceeds with retention of stereochemistry. wikipedia.orgnih.gov The isocyanate formed can then be reacted with nucleophiles like water, alcohols, or amines to yield primary amines, carbamates, or ureas, respectively. wikipedia.org

The Hofmann rearrangement involves the reaction of a primary amide with a halogen (typically bromine) and a base to produce a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction also proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of an N-bromoamide, followed by the abstraction of the remaining amide proton to form a bromoamide anion. wikipedia.org This anion then rearranges as the R group migrates from the carbonyl carbon to the nitrogen, with the bromide ion leaving, to form the isocyanate. wikipedia.org The isocyanate is typically not isolated in the Hofmann rearrangement and is hydrolyzed in the presence of water to a carbamic acid, which spontaneously decarboxylates to yield the amine product. wikipedia.orgmasterorganicchemistry.com

The Schmidt reaction involves the reaction of an azide with a carbonyl compound (carboxylic acid, ketone, or aldehyde) under acidic conditions to yield an amine or amide with the expulsion of nitrogen. wikipedia.orgpharmaguideline.com When applied to carboxylic acids, the Schmidt reaction is closely related to the Curtius rearrangement and also proceeds through an isocyanate intermediate. wikipedia.orgbyjus.com The mechanism involves the protonation of the carboxylic acid, followed by reaction with hydrazoic acid to form a protonated azido (B1232118) ketone or acylium ion intermediate, depending on the acid concentration. wikipedia.orgbyjus.com Rearrangement with migration of the R group and loss of nitrogen leads to a protonated isocyanate, which is then attacked by water to form a carbamate (B1207046) that decarboxylates to the amine. wikipedia.orgbyjus.com For ketones, the Schmidt reaction yields amides and involves a nitrilium ion intermediate rather than an isocyanate. wikipedia.orgpharmaguideline.com

RearrangementStarting MaterialIntermediateProduct (with water)Key Feature
CurtiusAcyl azideIsocyanatePrimary amineThermal decomposition, concerted mechanism proposed
HofmannPrimary amideIsocyanatePrimary amineHalogen and base, isocyanate usually not isolated
Schmidt (from carboxylic acid)Carboxylic acid + Hydrazoic acidIsocyanatePrimary amineAcidic conditions
Schmidt (from ketone)Ketone + Hydrazoic acidNitrilium ionAmideAcidic conditions

Novel Rearrangement Pathways of Isocyanates

Beyond the classical rearrangements, research continues to explore novel reaction pathways involving isocyanates. While not as widely established as the Curtius, Hofmann, and Schmidt rearrangements, new transformations and mechanistic insights are being discovered. This can include intramolecular rearrangements or reactions where the isocyanate group itself undergoes less conventional transformations. For example, studies on the reactions of acyl, thioacyl, and imidoyl (thio)cyanates have explored rearrangements to iso(thio)cyanates and related species, often involving 1,3-shifts and cyclic transition states. acs.org

Elucidation of Catalyst-Substrate Interactions in NCO Transformations

Catalysts play a significant role in many isocyanate transformations, influencing reaction rates, selectivity, and product distribution. Understanding the interactions between catalysts and isocyanate substrates at a molecular level is crucial for designing efficient catalytic systems.

Various catalysts, including organometallic compounds, tertiary amines, and Lewis acids, are used in reactions involving isocyanates, such as the formation of polyurethanes. paint.org For instance, organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) are commonly used in the reaction of isocyanates with hydroxyl groups. paint.org A proposed mechanism for Lewis acid catalysts involves the polarization of the carbonyl group in the isocyanate by the Lewis acid, facilitating nucleophilic attack by the hydroxyl group. paint.org Tertiary amine catalysts are believed to function as Lewis bases, assisting in proton transfer. paint.org The synergistic effect observed with combinations of organotin and tertiary amine catalysts supports these proposed mechanisms. paint.org

Studies have also investigated catalysts for specific isocyanate reactions, such as the [3+2] coupling of isocyanates with epoxides to form 2-oxazolidinones. Bifunctional phase-transfer catalysts containing both a quaternary ammonium (B1175870) salt center and a hydrogen-bond donor group have shown high efficiency in catalyzing this reaction, highlighting the importance of synergistic interactions between different catalytic functionalities and the substrates. rsc.org

Research also explores the use of catalysts in less common isocyanate reactions, such as the reaction of carboxylic acids with aliphatic isocyanates, where organotin compounds can act as catalysts, and their activity can be influenced by the carboxylic ligand content. researchgate.net The interaction between the carboxylic acid intermediate and the isocyanate can also affect the catalytic process. researchgate.net

Solvent Effects and Environmental Impact on Isocyanate Reaction Pathways

The choice of solvent can significantly influence the rate and mechanism of isocyanate reactions. Solvent effects arise from the differential solvation of reactants, transition states, and products, affecting activation energies and reaction pathways.

The polarity of the solvent has been shown to largely affect the reaction rate of isocyanates with nucleophiles, even in the absence of a catalyst. scientific.net For example, in the reaction between phenols and isocyanates, reactivity increased with increasing solvent polarity in the order: Xylene < 1,4-Dioxane < Cyclohexanone. scientific.net This suggests that more polar solvents can better stabilize the transition state of the nucleophilic addition.

Specific solvation can also play a role. In the reaction between isocyanates and mercaptans catalyzed by tertiary amines, the reaction rate increased due to specific, particularly nucleophilic, solvation. researchgate.net The primary reaction stage was proposed to involve the formation of a complex between the acidic mercaptan and the base (catalyst or basic solvent). researchgate.net

Studies on the blocking reaction of aliphatic diisocyanates with oximes have shown that reaction rates can be faster in aromatic solvents compared to oxygen-contained solvents, despite the lower polarity of aromatic solvents. researchgate.net This highlights the complexity of solvent effects, which can involve factors beyond simple polarity. researchgate.net

The environmental impact of isocyanate chemistry is a significant concern, particularly regarding the traditional production route involving highly toxic phosgene (B1210022). epa.govrsc.orgrsc.org While the focus of this article is on reaction mechanisms, it's important to note that research is ongoing to develop more environmentally friendly methods for isocyanate production, including phosgene-free routes. rsc.orgrsc.org

Furthermore, the fate of isocyanates in the environment is influenced by their reactivity, particularly with water. Isocyanates are highly reactive with water, undergoing hydrolysis to form carbamic acids, which quickly decarboxylate to form amines. wikipedia.org These amines can then react with other isocyanate molecules to form ureas. wikipedia.org This hydrolysis reaction is a primary environmental fate mechanism for isocyanates, leading to the formation of relatively inert polyureas. epa.govamericanchemistry.com However, the rate of this reaction can be influenced by factors such as water solubility and the presence of other reactive species. epa.gov

Solvent TypeObserved Effect on Reaction Rate (Examples)Possible Explanation
Polar solventsIncreased reactivity scientific.netStabilization of polar transition states
Aromatic solventsFaster rates observed in some cases researchgate.netComplex interactions beyond simple polarity
Specific solvationIncreased rates (e.g., nucleophilic) researchgate.netStabilization of intermediates or transition states

Spectroscopic and Analytical Techniques for Nco Containing Systems

Advanced Vibrational Spectroscopy (IR, Raman) for NCO Species Characterization and Mechanistic Monitoring

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques widely used for the characterization of isocyanates and the monitoring of isocyanate-involved reactions. The isocyanate functional group exhibits a strong and characteristic asymmetric stretching vibration of the -N=C=O linkage in the infrared spectrum, typically appearing in the region of 2240-2285 cm⁻¹. spectroscopyonline.comremspec.comwiley.compaint.orgresearchgate.netnih.govresearchgate.netpsu.edu This band is often intense and relatively isolated, making it a convenient spectroscopic marker for the presence and concentration of isocyanate groups. spectroscopyonline.comremspec.com

IR spectroscopy is extensively used to follow the progress of reactions that consume isocyanate groups, such as the formation of polyurethanes from the reaction of isocyanates with polyols. remspec.compaint.orgnih.govresearchgate.netazom.commt.comspecac.commanufacturing.netmt.commt.comresearchgate.net As the reaction proceeds, the intensity of the characteristic NCO stretching band decreases, while new bands corresponding to the formed functional groups, such as the urethane (B1682113) linkage (-(H)NC(=O)O-), appear and increase in intensity. paint.orgspecac.com For instance, the urethane carbonyl typically absorbs around 1715 cm⁻¹, and N-H and C-O modes of the urethane linkage appear around 1518 cm⁻¹ and 1145 cm⁻¹, respectively. paint.org

Raman spectroscopy can also be applied to monitor urethane formation kinetics, and studies have shown it can be as effective as FTIR spectroscopy for this purpose. acs.orgresearchgate.net However, the asymmetric isocyanate stretching vibration band might be weak or not observed in Raman spectra, limiting its utility for kinetic studies in some cases. researchgate.net

Vibrational spectroscopy is not only used for monitoring the disappearance of reactants and appearance of products but also for gaining a fundamental understanding of polymerization processes by following changes in specific bands during the reaction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of Isocyanate Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, is valuable for the structural elucidation and dynamic studies of isocyanates and their adducts. The ¹³C NMR chemical shift of the isocyanate carbon atom (-N=C=O) typically falls within the range of 115 to 135 ppm. science-and-fun.dechemicalbook.comspectrabase.com This distinctive chemical shift range helps in identifying the presence of the isocyanate group within a molecule.

¹⁵N NMR spectroscopy is also sensitive to the isocyanate group, exhibiting characteristic chemical shifts that are significantly different from other nitrogen-containing functional groups like amines or N-sulfinylamines. zendy.iocaltech.edursc.orgscience-and-fun.de ¹⁵N NMR can provide insights into the electronic environment of the nitrogen atom in the NCO group and how it is affected by substituents.

NMR spectroscopy is particularly useful for studying the structure of isocyanate adducts and polymers formed from isocyanates. For example, solid-state NMR techniques, such as ¹⁵N CPMAS NMR, have been used to study the reaction products of diisocyanates with compounds like water, cellulose, and lignin (B12514952), helping to identify the formation of urea (B33335) and biuret (B89757) structures. polymersynergies.net ¹³C solution NMR has been applied to characterize the structure of polyurethanes, allowing for the identification of the diisocyanate and polyol components used in their synthesis based on the chemical shifts of unique carbons. dtic.mil

NMR can also provide information about the dynamic behavior of isocyanate-containing molecules and the kinetics of exchange processes. acs.org

Mass Spectrometry (MS) Applications in Isocyanate Reaction Intermediates Identification

Mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of isocyanates and the detection of transient or highly reactive reaction intermediates. diva-portal.orgnih.govasme.orgastm.orgrsc.orgsigmaaldrich.com

Due to the reactivity of isocyanates, they are often derivatized before MS analysis, particularly for air sampling or analysis of complex mixtures. diva-portal.orgnih.govrsc.org For instance, derivatization with di-n-butylamine (DBA) is a common approach, allowing for the subsequent determination of isocyanates as their stable urea derivatives using LC-MS or GC-MS. diva-portal.orgnih.govrsc.org This approach has been used to identify various isocyanates, including low molecular weight aliphatic isocyanates. nih.gov

MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity for the analysis of isocyanates and their derivatives, allowing for better differentiation from interfering substances. asme.orgastm.org Qualitative analysis can involve full scan MS to obtain spectra containing characteristic ions, such as the protonated molecule and fragments containing the derivatizing agent. asme.orgastm.org Monitoring specific fragmentation pathways in selected reaction monitoring (SRM) mode enables sensitive quantification. asme.orgastm.org

Mass spectrometry can also provide information about the fragmentation patterns of isocyanates under electron ionization, which can aid in their identification. Studies on long-chain alkyl isocyanates, for example, have revealed characteristic fragmentation leading to a common base peak, and theoretical calculations can help explain these fragmentation pathways. researchgate.net

X-ray Crystallography of Isocyanate-Metal Complexes and Polymeric Architectures

X-ray crystallography is a technique used to determine the precise three-dimensional structure of crystalline compounds, including isocyanate-metal complexes and ordered polymeric architectures containing isocyanate-derived linkages. While direct crystallization of simple isocyanates can be challenging due to their reactivity, X-ray crystallography provides invaluable structural information for stable derivatives, coordination complexes where the isocyanate is coordinated to a metal center, and crystalline polymers formed through isocyanate reactions.

Studies involving vibrational frequency analysis of molecules like cyanogen (B1215507) isocyanate (NCNCO) have utilized structural data, which can be obtained or validated through techniques like microwave spectroscopy or potentially X-ray diffraction for suitable crystalline forms. researchgate.net While extensive examples of X-ray crystallography specifically focused on the NCO group's structure within metal complexes or polymers were not prominently featured in the search results, the technique is fundamentally applicable to obtaining detailed atomic arrangements in crystalline NCO-containing materials. This structural information is crucial for understanding bonding, molecular geometry, and intermolecular interactions within these systems.

In-situ Spectroscopic Methods for Real-time Reaction Monitoring

In-situ spectroscopic methods allow for the real-time monitoring of chemical reactions involving isocyanates without the need for traditional off-line sampling and analysis. This provides significant advantages, including obtaining continuous data on reaction progression, identifying transient intermediates, determining reaction endpoints, and enabling better process control. remspec.commt.commanufacturing.netmt.commt.comazom.com

In-situ mid-IR spectroscopy, particularly using attenuated total reflectance (ATR) probes, is widely employed for monitoring isocyanate reactions in real time. remspec.comresearchgate.netnih.govresearchgate.netpsu.eduazom.commt.comspecac.commanufacturing.netmt.commt.comresearchgate.net By inserting an ATR probe directly into the reaction vessel, changes in the IR spectrum can be recorded continuously. The decrease in the intensity of the characteristic NCO stretching band around 2270 cm⁻¹ is a direct measure of isocyanate consumption over time. remspec.comresearchgate.netnih.govmanufacturing.netresearchgate.net This allows for the generation of reaction profiles showing the concentration of isocyanate as a function of time. remspec.commt.com ATR-FTIR has been successfully applied to monitor various isocyanate reactions, including urethane polymerization and reactions in solution. remspec.comresearchgate.netazom.comspecac.comresearchgate.net

In-situ Raman spectroscopy can also be used for real-time monitoring of isocyanate reactions, providing complementary information to IR spectroscopy. acs.orgresearchgate.nettandfonline.com Like IR, changes in Raman band intensities can be used to track the consumption of reactants and formation of products. acs.org

Near-infrared (NIR) spectroscopy is another valuable in-situ technique for monitoring isocyanate reactions and determining isocyanate content, particularly in industrial settings. fraunhofer.debruker.comazom.commetrohm.com FT-NIR spectroscopy offers advantages such as rapid analysis, minimal sample preparation, and the ability to analyze multiple components simultaneously. azom.com It can be used for real-time process monitoring and quality control of isocyanate-based polymer production. bruker.comazom.commetrohm.com

These in-situ spectroscopic methods provide rich experimental data that enhance the understanding of isocyanate chemistry and facilitate the optimization and control of processes involving these reactive compounds. manufacturing.netmt.com

Coordination Chemistry and Organometallic Aspects of Isocyanates

Synthesis and Reactivity of Isocyanate-Metal Complexes

The synthesis of metal complexes featuring isocyanate ligands can be achieved through various routes. One method involves the reaction of organic halides with metal cyanates in an organic medium, catalyzed by nickel complexes in the zero oxidation state. google.com This approach provides a pathway for the formation of isocyanates and their derivatives. Another significant synthetic route involves the reaction of metal silylamides with carbon dioxide, which can lead to the formation of isocyanates, carbodiimides, and metal isocyanato complexes. nih.govuu.nl

Metal complexes containing bridged isocyanato ligands, such as those of Ni(II), can be synthesized from the reaction of biuret (B89757) or urea (B33335) with metal salts at elevated temperatures in aqueous solutions. scielo.org.arkoreascience.kr For instance, the reaction of biuret with NiSO₄·7H₂O or Ni(NO₃)₂·6H₂O at high temperatures yields bridged isocyanato complexes like [Ni₂(NCO)₂(H₂O)₄]SO₄ and Ni₂(NCO)₂(H₂O)₄₂. scielo.org.ar Characterization of these complexes often involves elemental analysis and infrared spectroscopy, which confirms the presence of bridged isocyanato ligands and coordinated water. scielo.org.arkoreascience.kr Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the NCO ligand in metal complexes. koreascience.kr

Rare-earth-metal complexes bearing NCO/NCS pincer ligands have also been synthesized. nih.gov These complexes are typically characterized using techniques such as ¹H and ¹³C NMR spectroscopy, and their molecular structures can be established by X-ray diffraction analysis. nih.gov

The reactivity of isocyanate-metal complexes is characterized by several key transformations. The isocyanate ligand predominantly binds to metal centers through the nitrogen atom (N-coordination), forming metal-isocyanate linkages. mdpi.com Coordinated isocyanates can undergo activation, particularly through nucleophilic addition to the unsaturated carbon atom. mdpi.com Insertion reactions of isocyanates into metal-element bonds, such as metal-carbon or metal-nitrogen bonds, are also significant reactions in this area of chemistry. xmu.edu.cnacs.org Furthermore, isocyanates can interact with metal surfaces, forming bonds that can influence adhesion properties. Studies have shown the potential for isocyanate groups to form urethane (B1682113) bonds with metals, possibly through reactions with surface hydroxyl groups. researchgate.net The formation of carbamate (B1207046) salts from the reaction of isocyanate groups with hydrated metal oxides has also been suggested. researchgate.net Research using techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) has provided insights into the interfacial chemistry between isocyanates and metals, observing phenomena like covalent bond formation between polymeric methylene (B1212753) diphenyl diisocyanate (PMDI) and aluminum. surrey.ac.uk

Role of NCO Ligands in Catalytic Cycles

Metal complexes play a crucial role in catalyzing reactions involving isocyanates, particularly in the formation of urethanes from the reaction of isocyanates with hydroxyl groups. turkchem.net The catalytic mechanism can proceed via two main pathways: the Lewis acid mechanism, where the metal catalyst associates with the isocyanate, increasing its electrophilicity; and the insertion mechanism, where the catalyst initially associates with the polyol. turkchem.net Organotin compounds are known to commonly follow the Lewis acid mechanism, while some zirconium and bismuth compounds may catalyze via the insertion mechanism. turkchem.net

Isocyanate ligands or metal-isocyanate intermediates are also involved in various other catalytic transformations. Non-precious metal complexes, such as those of aluminum and zinc, have demonstrated catalytic activity in the hydroalkoxylation and hydroboration of isocyanates, yielding valuable products like urethanes, formamides, and N-methylamines. rsc.orgrsc.org

Table 1 presents examples of the catalytic performance of non-precious metal complexes in the hydroalkoxylation of p-tolyl isocyanate with phenylmethanol.

CatalystSolventTime (h)Yield (%)
None-12Low
Organoaluminium complex C5 (5 mol%)Toluene199

Data adapted from Ref. rsc.org.

Isocyanate intermediates can also arise within catalytic cycles. For instance, in palladium-catalyzed reactions for the synthesis of cyclic ureas and other nitrogen-containing heterocycles, a reactive isocyanate intermediate formed via a Curtius rearrangement can undergo intramolecular nucleophilic addition. rsc.org While distinct from isocyanates, isocyanide complexes, which are isoelectronic, can also serve as intermediates in metal-catalyzed conversions, such as the transformation of isocyanates to carbodiimides. uni-regensburg.de

Activation and Functionalization of Carbon Dioxide via Metal-Isocyanate Intermediates

The activation and functionalization of stable carbon dioxide (CO₂) is a significant challenge in chemistry, and metal complexes offer promising pathways by lowering the activation energy. nih.govuu.nl Metal-isocyanate intermediates play a key role in some of these transformations.

The reaction of metal silylamides with CO₂ is a notable example, capable of producing isocyanates, carbodiimides, and metal isocyanato complexes. nih.govuu.nl Specifically, low-coordinate iron silylamide complexes have been shown to react with CO₂ to selectively yield trimethylsilyl (B98337) isocyanate and a corresponding iron siloxide complex. nih.govuu.nlnih.gov Mechanistic studies suggest that this reaction involves the coordination of CO₂ to the iron center, followed by the attack of the silylamide ligand on the coordinated CO₂. nih.govuu.nl

Uranium complexes have also been investigated for their ability to activate CO₂. Uranium(VI) bis(imido) complexes have been reported to react with CO₂ to eliminate phenyl isocyanates. rsc.org Density Functional Theory (DFT) studies on this reaction indicate the formation of a cycloaddition intermediate, with subsequent extrusion of the phenyl isocyanate. rsc.org The insertion of CO₂ into a uranium imido site can lead to an intermediate that releases the phenyl isocyanate product. rsc.org In another example, the reaction of a bulky uranium(III) tetrasilylamido complex with CO₂ results in the insertion of CO₂ into the uranium-nitrogen bond, forming a stable uranium(IV) isocyanate complex. rsc.org DFT calculations suggest a mechanism involving the reduction of CO₂, followed by a [2+2] cycloaddition of the reduced CO₂ to the uranium-nitrogen bond and subsequent silyl (B83357) migration steps. rsc.org

Metal complexes can also facilitate the formation of the isocyanate anion (NCO⁻) from other small molecules, such as dinitrogen. A catalytic system based on molybdenum complexes bearing a pincer-type ligand has been shown to catalyze the direct formation of the cyanate (B1221674) anion from dinitrogen under ambient conditions. nih.govchemrxiv.org This process involves the formation of a molybdenum-carbamate complex as a key intermediate. nih.govchemrxiv.org

Table 2 illustrates the catalytic formation of NCO⁻ from dinitrogen mediated by molybdenum-PNP complexes.

EntryCatalystReductantN₂ (atm)Time (h)NCO⁻ Yield (equiv vs catalyst)
1Mo-PNPSmI₂1249

Data adapted from Ref. nih.gov.

These studies highlight the diverse roles that metal complexes and metal-isocyanate intermediates play in the activation and transformation of carbon dioxide into valuable chemical products.

Applications of Isocyanate Chemistry in Advanced Materials Science

Precision Polymer Architectures via Isocyanate Polymerization

Isocyanate chemistry plays a significant role in constructing polymers with precise architectures, enabling control over molecular weight, dispersity, and topology.

Controlled Radical Polymerization and Isocyanate Derivatives

Controlled Radical Polymerization (CRP), such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allows for the synthesis of polymers with well-defined structures. Direct polymerization of isocyanate-functional monomers using CRP techniques has been achieved, enabling the creation of modification platforms with highly reactive side chains. usm.eduusm.edu However, the inherent reactivity of isocyanates can lead to side reactions like hydrolysis, which can be mitigated through the use of blocking agents. usm.eduusm.edu Thermally labile blocking agents, such as phenol, lactam, and oxime-based compounds, have been employed to protect the isocyanate group during polymerization, with their reactivity restored by thermal deprotection. usm.eduusm.edu This approach facilitates post-polymerization modification via reactions like thiol-isocyanate "click" chemistry. usm.eduusm.edu Sulfonyl chloride isocyanate has also been explored as an initiator or for preparing initiators in ATRP, where the sulfonyl chloride group initiates polymerization while the isocyanate group allows for stable connection to various compounds. google.com

Ring-Opening Polymerization Initiated by NCO Moieties

While isocyanates are more commonly involved in step-growth polymerizations (like polyurethane formation), the isocyanate moiety can play a role in initiating or influencing ring-opening polymerization (ROP). For instance, urea (B33335) derivatives synthesized from isocyanates and 4-aminopyridine (B3432731) have been evaluated as thermally latent initiators for the anionic ROP of epoxides. researchgate.net These urea derivatives can undergo thermal dissociation to generate 4-aminopyridine and the corresponding isocyanate, with the 4-aminopyridine initiating the epoxide polymerization. researchgate.net In another context, phenyl isocyanate has been used as a terminator in the thiolate-induced ROP of 1,2-dithiolane, enabling controlled polymerization and the synthesis of functional poly(disulfide)s. acs.org The controlled ROP of epoxides with isocyanates offers an alternative route to conventional polyurethane synthesis. researchgate.net

Supramolecular Assemblies and Networks Based on Isocyanate Linkages

Isocyanate chemistry is instrumental in the creation of supramolecular assemblies and networks, primarily through the formation of strong hydrogen bonding interactions involving urethane (B1682113) and urea linkages. Supramolecular polymers are polymeric structures physically crosslinked by non-covalent interactions like hydrogen bonding. ugent.benumberanalytics.com Urethane linkages, formed by the reaction of isocyanates and polyols, offer bidentate sites for strong hydrogen bonding between N-H and C=O groups. rsc.org Urea groups, formed from the reaction of isocyanates and amines, also contribute significantly to hydrogen bonding networks. rsc.org These strong non-covalent interactions enable the formation of supramolecular networks that can exhibit stimuli-responsive behavior and self-healing properties. ugent.be For example, ureidopyrimidinone (UPy) units, which can be functionalized using isocyanate-bearing motifs, are known to form quadruple hydrogen bonds, leading to the formation of robust supramolecular polymer materials. ugent.be The incorporation of these units into polymer backbones or as chain terminators allows for the construction of supramolecular networks with tunable properties. ugent.be

Self-Healing Materials Incorporating Reversible Isocyanate Reactions

The dynamic nature of certain linkages formed from isocyanates allows for the development of self-healing materials. While conventional urethane bonds formed from aliphatic alcohols and isocyanates are generally stable, urethane groups derived from phenolic hydroxyls and isocyanates can undergo reversible dissociation and recombination upon heating. nih.govmdpi.com This reversible reaction enables the material to self-repair cracks or damage. nih.govmdpi.com For instance, polyurethanes incorporating vanillyl alcohol, which contains a phenolic hydroxyl group, have demonstrated self-healing capabilities based on the reversible formation of urethane bonds between the phenolic hydroxyl and isocyanate groups. mdpi.com Similarly, reversible thiol-isocyanate "click" chemistry, forming dynamic thiourethane bonds, has been utilized to create self-healing and reprocessable poly(thiourethane-urethane) elastomers. acs.org These dynamic covalent bonds allow for network rearrangement and repair upon application of an external stimulus, such as heat. acs.orgdntb.gov.ua

Advanced Coatings and Adhesives Derived from Novel Isocyanate Chemistries

Isocyanate chemistry is fundamental to the formulation of high-performance coatings and adhesives, particularly polyurethanes and polyureas. researchgate.netitacadhesives.co.uktcsedsystem.edu The versatility arises from the ability to react isocyanates with a wide variety of polyols and polyamines, allowing for the tuning of properties such as hardness, flexibility, chemical resistance, and adhesion. researchgate.netitacadhesives.co.uk Aliphatic isocyanates are preferred for applications requiring resistance to UV radiation and weathering, while aromatic isocyanates are often used where mechanical strength and chemical resistance are paramount. itacadhesives.co.uk Novel isocyanate chemistries and building blocks continue to drive innovation in this field, leading to the development of advanced coating and adhesive systems with enhanced performance and tailored functionalities. researchgate.net This includes the use of blocked isocyanates in multi-component systems that cure upon heating, and the development of waterborne polyurethane dispersions. usm.eduusm.eduresearchgate.net

Smart Materials Responsive to External Stimuli through NCO Functionality

The incorporation of isocyanate-derived linkages can contribute to the design of smart materials that respond to external stimuli. While the isocyanate group itself is highly reactive and typically consumed during material synthesis, the resulting urethane, urea, or thiourethane linkages, or polymers formed using isocyanate chemistry, can be designed to be responsive. For example, polyurethanes can be made light-responsive by introducing photochromic moieties like azobenzene (B91143) or coumarin (B35378) into the polymer matrix, often through reactions involving isocyanates and functionalized polyols or chain extenders. rsc.orgresearchgate.netresearchgate.net The hydrogen bonding within polyurethane hard segments, formed by isocyanate reactions, can also play a role in the material's response to temperature or mechanical stress, relevant in shape memory polymers. rsc.orgresearchgate.net Furthermore, the dynamic nature of reversible isocyanate-derived bonds in self-healing materials allows them to respond to thermal or other stimuli to initiate the healing process. nih.govmdpi.comacs.org The versatility of isocyanate chemistry in forming diverse polymer structures and incorporating various functional groups makes it a valuable tool in the development of multi-stimuli-responsive smart materials for applications ranging from sensors to actuators. rsc.orgresearchgate.netresearchgate.netmdpi.comacs.org

Environmental Chemistry and Degradation Pathways of Isocyanates Excluding Safety

Mechanisms of Isocyanate Hydrolysis and Decomposition in Various Environments

The primary fate mechanism for most isocyanates in the environment is hydrolysis, a reaction with water. epa.govamericanchemistry.com This reaction is generally rapid, occurring within minutes to hours for many isocyanates. epa.gov The hydrolysis of the N=C=O group initially forms an unstable carbamic acid intermediate, which subsequently decomposes to the corresponding amine and releases carbon dioxide. cdc.gov The resulting amine can further react with remaining isocyanate groups to form polyurea compounds. cdc.govresearchgate.net

While hydrolysis is a significant pathway, its effectiveness can be tempered by the low water solubility of some isocyanates. epa.gov In environments where water is less available, such as dry soil, other processes may become more relevant.

In soil and sediment, sorption to solid particles is expected to be a primary removal mechanism, especially in the absence of significant hydrolysis. epa.gov Sorption to solids in wastewater treatment and ambient environments is considered strong to very strong for most isocyanates, which is expected to limit their migration to groundwater and surface waters. epa.gov

Biodegradation of isocyanates is generally considered minimal for most compounds, with degradation times often exceeding months. epa.gov However, the amine products resulting from hydrolysis may be more susceptible to biodegradation. cdc.gov Research into the biodegradation of polyurethane materials, which are formed from isocyanates, indicates that microbial communities, including bacteria and fungi, can play a role in their breakdown, primarily through the cleavage of ester and urethane (B1682113) bonds by enzymes like esterases and carbamate (B1207046) hydrolases. nih.govmdpi.comnih.govfrontiersin.org

Atmospheric degradation of isocyanates is not typically expected to be a significant removal process due to their low vapor pressures. epa.govcdc.gov Removal from the air is more likely to occur through washout or dry deposition. epa.gov While atmospheric hydrolysis with water vapor can occur, studies suggest it may not be a major removal process for some isocyanates in the atmosphere, although condensed phase hydrolysis (e.g., with rain or fog) has not been as extensively studied. cdc.gov

Thermal decomposition of polyurethane materials can also generate isocyanate compounds, particularly at elevated temperatures (e.g., during activities like hot wire cutting or welding). nih.govsafeworkaustralia.gov.aursc.org

Sustainable Synthesis and Degradation Strategies for Isocyanate-Based Materials

Addressing the environmental impact of isocyanate-based materials, particularly polyurethanes (PUs), involves developing sustainable synthesis methods and promoting effective degradation strategies.

Traditional industrial synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022). rsc.orgacs.orgrsc.org This process poses significant environmental and health risks. rsc.orgacs.org Consequently, there is a strong drive to develop more environmentally friendly, non-phosgene routes for isocyanate production. rsc.orgacs.orgwindows.net These alternative methods often involve the catalyzed synthesis of carbamates from nitro or amine compounds and carbon monoxide, followed by thermal decomposition of the carbamate to yield the isocyanate. acs.orgwindows.net The urea (B33335) method, which uses urea, alcohol, and amines as raw materials, is highlighted as a process that can achieve "zero emission" for isocyanate synthesis, utilizing cost-effective urea and producing alcohol and ammonia (B1221849) as byproducts, which can be recycled. acs.orgwindows.net

Another area of focus is the development of bio-based isocyanates derived from renewable resources such as biomass (e.g., lignin (B12514952) and carbohydrates) to replace petrochemical-based alternatives. rsc.orgbiorizon.euulprospector.com The aim is to create bio-based isocyanates with comparable or improved properties and reduced environmental impact. biorizon.eu

For the degradation of isocyanate-based materials like polyurethanes, research is exploring various approaches beyond traditional disposal methods like landfill and incineration. nih.gov Biodegradation by fungi and bacteria is being investigated as a promising environmental friendly bioremediation technique for polyurethane waste. nih.govmdpi.comnih.govfrontiersin.org Studies have identified specific microbial strains capable of degrading polyurethanes, with factors like temperature and pH influencing the degradation rate. mdpi.comnih.gov The enzymatic activity of microbes, particularly esterases and carbamate hydrolases, is crucial in breaking down the polymer chains. frontiersin.org

Chemical recycling methods, such as glycolysis, hydrolysis, and aminolysis, are also being developed to break down polyurethanes into their constituent monomers or oligomers, which can then be reused in the synthesis of new materials. rsc.org Pyrolysis and hydrogenation are other thermal degradation techniques that can recover valuable chemicals from polyurethane waste. rsc.org

The development of non-isocyanate polyurethanes (NIPUs) is another significant sustainable strategy, eliminating the need for toxic diisocyanates in the production of polyurethane-like materials. mdpi.comindustrialfinishes.com

Analytical Methods for Environmental Monitoring of NCO Species

Monitoring the presence and concentration of isocyanates in various environmental matrices is crucial for understanding their fate and potential impact. A range of analytical methods have been developed for this purpose, excluding those specifically for human exposure monitoring.

Techniques for determining isocyanates in environmental samples include spectrophotometry, high performance thin layer chromatography (HPTLC), high performance liquid chromatography (HPLC), and gas chromatography (GC), often coupled with mass spectrometry (MS). dbc.wroc.plabu.edu.ng

For air monitoring, common sampling devices include impingers and impregnated filters. envirotech-online.com Impingers involve collecting isocyanates in a liquid medium, while impregnated filters capture them on a solid support. envirotech-online.com The collected samples are then analyzed using techniques such as HPLC or GC-MS. abu.edu.ngenvirotech-online.com LC-MS and LC-MS/MS methods have demonstrated the ability to analyze multiple isocyanate compounds simultaneously with low quantitation limits. envirotech-online.com Infrared (IR) spectrophotometry has also been explored for determining isocyanates in water samples, based on measuring absorbance at a specific wavenumber characteristic of the isocyanate group. dbc.wroc.pl

Chromatographic methods like HPLC and GC are effective for identifying and quantifying known isocyanates in environmental samples. dbc.wroc.plabu.edu.ng However, for monitoring "total isocyanates," methods that can measure the collective presence of different isocyanate species may be necessary. dbc.wroc.pl

Data tables summarizing research findings on degradation rates or analytical detection limits in specific environmental matrices are valuable for environmental monitoring and assessment.

Environmental CompartmentPrimary Degradation Mechanism(s)RateNotes
WaterHydrolysisRapid (minutes to hours) epa.govEffectiveness tempered by low solubility. epa.gov
Soil/SedimentSorption epa.govStrong to very strong sorption. epa.govHydrolysis in moist conditions. cdc.gov Biodegradation of amine products. cdc.gov
AirWashout, Dry Deposition epa.govVolatilization negligible for most. epa.govAtmospheric hydrolysis may not be significant for some. cdc.gov
Analytical MethodApplicable MatricesKey PrincipleDetection Capabilities
HPLCAir (after sampling), Water, Soil (after extraction)Separation based on polarity/interaction with stationary phase, detection by UV-Vis, MS, etc.Identification and quantification of specific isocyanates. dbc.wroc.plabu.edu.ng
GC-MSAir (after sampling), Water, Soil (after extraction)Separation based on volatility, identification and quantification by mass fragmentation patterns.Identification and quantification of specific isocyanates. abu.edu.ng
LC-MS/MSAir (after sampling), Water, Soil (after extraction)Separation by liquid chromatography, highly sensitive and selective detection by tandem mass spectrometry.Simultaneous analysis of multiple isocyanates with low detection limits. envirotech-online.com
IR SpectrophotometryWaterMeasurement of characteristic absorbance of NCO group.Potential for "total isocyanates" assessment. dbc.wroc.pl

Compound Names and PubChem CIDs

Future Outlook and Interdisciplinary Directions in Isocyanate Research

Integration of Isocyanate Chemistry with Nanotechnology and Nanoscience

The unique reactivity of the isocyanate group makes it a valuable tool for the functionalization and integration of nanomaterials into various matrices. This intersection of isocyanate chemistry and nanotechnology is leading to the development of advanced composite materials with enhanced properties.

Isocyanate-based chemistry is being explored for the creation of nanogels through chemical crosslinking. This involves the reaction of isocyanates with functional groups like alcohols, amines, and thiols on polymer precursors or polymers. While this method offers high yields and stability, considerations regarding moisture sensitivity are important. The functionalization of nanocarriers using isocyanate-based chemistry is also being investigated for potential applications, although limitations exist in biological contexts due to toxicity concerns and moisture sensitivity.

The development of nanocomposites incorporating isocyanate-based materials is another active area. For instance, research into non-isocyanate polyurethanes (NIPUs) suggests that nanostructured systems could be employed with NIPU technology for superior performance, with NIPU-SiO₂ nanocomposites reported to improve rigidity, toughness, and transparency.

Role of Isocyanates in Emerging Energy Technologies

Isocyanate chemistry is finding increasing relevance in the development of materials for emerging energy technologies, including energy storage and renewable energy applications.

In the field of energy storage, particularly in lithium-ion batteries (LIBs), isocyanates are being investigated as electrolyte additives. Pentafluorophenyl isocyanate (PFPI), for example, has been shown to significantly improve the performance of silicon-based LIBs, enhancing capacity retention and Coulombic efficiency. The incorporation of isocyanate groups into elastomeric electrolytes is also being explored for use in high-voltage solid-state lithium metal batteries. These isocyanate-containing electrolytes can contribute to the formation of stable interphases, crucial for battery performance and longevity at high voltages.

The renewable energy sector is indirectly influencing the adoption of bio-based isocyanates, particularly in applications like wind turbine blades that utilize high-performance polyurethane coatings. Increased investment in renewable energy projects is driving demand for sustainable materials in these applications. Furthermore, advancements in producing isocyanates from renewable raw materials are being explored, aligning with sustainability goals and reducing dependency on fossil fuels. Efforts are also underway to develop greenhouse gas-neutral isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) with a net-zero carbon footprint achieved through the use of renewable raw materials and energy in production.

Artificial Intelligence and Machine Learning in Predicting Isocyanate Reactivity

The complexity of isocyanate reactions and the vast chemical space involved make computational methods, particularly Artificial Intelligence (AI) and Machine Learning (ML), increasingly valuable tools for predicting reactivity and material properties.

AI and ML are being applied to predict chemical reactions, including those involving isocyanates. By training models on reaction datasets, AI can potentially predict the reactivity of unknown systems. Computational studies are also being used to investigate the mechanisms and reaction paths of isocyanate additions, such as the formation of urethanes. These studies utilize methods like density functional theory (DFT) to calculate reaction enthalpies and activation barriers, providing insights into favored reaction pathways.

Beyond reaction prediction, ML algorithms are being employed to predict the properties of isocyanate-derived materials. For instance, ML has been utilized to predict the in vitro drug release kinetics from isocyanate-derived aerogels, demonstrating the potential of these tools to reduce the need for extensive experimental work in materials design. Reactive force fields and machine learning approaches are also opening new directions for simulating and modeling aliphatic isocyanates and polyisocyanates, aiming to overcome limitations in predicting their physical properties.

Data Table: Examples of Computational Studies on Isocyanate Reactions

Study FocusComputational Method(s) UsedKey FindingSource
Urethane (B1682113) formation reaction enthalpiesB3LYP/6-31G(d,p)Alcohol size has little influence on enthalpy.
Isocyanate reaction paths with active hydrogensSemiempirical PM3, DFT, ab initioAnalyzed transition states and reaction mechanisms.
Auto-catalytic urethane formation and cleavageG4MP2 protocol, SMD solvation model, DFTConfirmed auto-catalytic mechanisms are favorable.
Isocyanate production elementary reactionsG3MP2B3, CBS-QB3, M062X levels of theoryDetermined reaction mechanism for MDI synthesis.
Isocyanate reaction with waterCCSDT(Q)/CBS//CCSD(T)/cc-pVQZ, CCSD(T)/aug-cc-pV(T+d)ZHydrolysis can occur across N-C and C-O bonds; substituent effects studied.

Perspectives on Novel Isocyanate Applications in Unexplored Domains

Beyond their traditional roles, isocyanates are being explored for novel applications in diverse and sometimes unexpected fields, driven by their versatile reactivity.

One promising area is the development of self-healing materials, where microencapsulated reactive isocyanates can act as healing agents, repairing damage in polymeric matrices. This approach leverages the high reactivity of isocyanates to restore material integrity.

Isocyanate chemistry is also being applied in the creation of functional biomaterials. Strategies for polymeric modification using isocyanate chemistry are being devised to develop low-cost and highly functional hydrogels with tunable properties for applications in wound healing, drug delivery, and tissue engineering.

In the automotive industry, advancements in isocyanate processing technology are leading to enhanced interior air quality by significantly reducing volatile organic compound (VOC) emissions from polyurethane foams used in seats and other components.

The potential for employing isocyanates in additive manufacturing processes, such as reactive inkjet 3D printing, is also being explored, opening possibilities for creating complex structures with tailored properties. Furthermore, the unique properties of isocyanates are being leveraged in the design of high-performance polymeric systems for coatings, adhesives, sealants, and elastomers (CASE applications), with ongoing research focusing on improving durability, aesthetics, and performance.

Q & A

Q. What core functionalities does NCO provide for analyzing gridded scientific datasets?

NCO (NetCDF Operator) enables manipulation, derivation, and statistical analysis of netCDF-formatted data through command-line tools. Key operations include hyperslab extraction (ncslab), metadata editing (ncatted), and regridding (ncremap). These tools support climate modeling and Earth science research by ensuring compatibility with hierarchical data structures and parallel processing frameworks .

Q. How can researchers validate data integrity when processing datasets with NCO?

Methodologies include:

  • Checksum verification using ncks --checksum to detect data corruption.
  • Metadata consistency checks via ncdump -h to confirm variable attributes.
  • Cross-validation of derived outputs (e.g., spatial averages) against raw data using ncbo for arithmetic comparisons .

Q. What experimental design principles ensure reproducibility in NCO workflows?

  • Version-control all NCO commands in bash scripts.
  • Document regridding parameters (e.g., interpolation weights) and preprocessing steps.
  • Archive input/output datasets with comprehensive metadata, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How can NCO be optimized for parallel processing of petabyte-scale climate datasets?

  • Implement MPI-based parallelism with ncap2 for distributed arithmetic operations.
  • Use chunking (nccopy -c) to align data partitions with HPC node architectures.
  • Benchmark I/O performance using ncbench to identify latency bottlenecks in hierarchical datasets .

Q. What strategies resolve contradictions between NCO-processed datasets and model simulations?

  • Apply hypothesis testing (e.g., Student’s t-test via nces) to compare spatial-temporal means.
  • Analyze metadata discrepancies (e.g., coordinate reference systems) using ncdiff.
  • Validate with independent datasets (e.g., satellite observations) through ncflint-based masking .

Q. How do hierarchical dataset structures in NCO improve analysis of multi-model ensembles?

  • Group models by experiment (e.g., CMIP6 scenarios) using ncrcat -g.
  • Compute inter-model spread with ncra --mro for multi-run statistics.
  • Leverage ncks --grp_xtr to extract nested metadata for attribution studies .

Methodological Frameworks

Q. How can the PICO framework structure research questions for NCO-based geospatial analysis?

  • Population : Gridded climate variables (e.g., temperature, precipitation).
  • Intervention : NCO-derived bias correction (e.g., ncap2 -s "temp_corrected=temp*1.05").
  • Comparison : Raw vs. corrected datasets analyzed via ncdiff.
  • Outcome : Quantify RMSE reduction using ncbo and ncap2 .

Q. What steps mitigate dimensionality challenges in NCO-based regridding?

  • Preprocess unstructured grids with ncremap --alg_typ=conserve for mass conservation.
  • Validate spatial consistency using ncks --rgr latlon to compare grid-cell variances.
  • Address edge effects via ncap2 -s "lat_bnds=lat_bnds*0.95" to adjust boundary coordinates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NCO-derived statistical outputs?

  • Replicate analyses across software (e.g., Python’s xarray) to isolate tool-specific errors.
  • Audit workflow logs for floating-point rounding inconsistencies (ncap2 -s "var=float(var)").
  • Apply sensitivity analysis by perturbing input parameters (e.g., ncap2 -v -s "var=var+0.01") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.